2-Bromo-9,10-dihydroanthracene-9,10-diol
Description
2-Bromo-9,10-dihydroanthracene-9,10-diol is a brominated derivative of the dihydroanthracene-diol family, characterized by a planar anthracene backbone with hydroxyl groups at the 9,10-positions and a bromine substituent at the 2-position.
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-bromo-9,10-dihydroanthracene-9,10-diol |
InChI |
InChI=1S/C14H11BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,13-14,16-17H |
InChI Key |
MJJBTEUSEYLHBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=C(C=CC(=C3)Br)C(C2=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity and Stability
- Electrophilic Reactivity: Bromine at the 2-position enhances electrophilic substitution reactivity compared to non-halogenated analogs (e.g., cis-9,10-dihydroanthracene-9,10-diol). This is critical for further functionalization, such as Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of 9-bromo-10-(4-methoxyphenyl)anthracene .
- Steric and Electronic Effects : The electron-withdrawing bromine substituent may reduce the electron density of the anthracene core compared to methoxyphenyl-substituted derivatives (e.g., 1,5-dibromo-9,10-bis(4-methoxyphenyl)-diol), which exhibit enhanced solubility and π-stacking capabilities .
Photophysical Properties
- Absorption/Emission: Bromine substitution is expected to redshift absorption and emission spectra relative to non-brominated diols, as seen in 9-bromo-10-(4-methoxyphenyl)anthracene derivatives .
- Quantum Yield : Chlorinated analogs (e.g., 1,8-dichloro-diol) show reduced fluorescence quantum yields compared to hydroxylated anthracenes due to heavy-atom effects .
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